Cas no 1215669-56-9 (S-Methyl-d3-thioacetaminophen)
S-Methyl-d3-thioacetaminophen structure
Product Name:S-Methyl-d3-thioacetaminophen
Numero CAS:1215669-56-9
MF:C9H11NO2S
MW:200.272626161575
CID:824473
PubChem ID:45039902
Update Time:2025-04-19
S-Methyl-d3-thioacetaminophen Proprietà chimiche e fisiche
Nomi e identificatori
-
- S-Methyl-d3-thioacetaminophen
- S-Methyl-d3-thioacet
- N-[4-hydroxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide
- 1215669-56-9
- N-[4-Hydroxy-3-(methylthio)phenyl]acetamide
- N-{4-Hydroxy-3-[(~2~H_3_)methylsulfanyl]phenyl}acetamide
- 4'-Hydroxy-3'-(methylthio)acetanilide
- DTXSID60662123
- AKOS030243184
- J-004531
-
- Inchi: 1S/C9H11NO2S/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i2D3
- Chiave InChI: KNDKLDWGYWQCCJ-BMSJAHLVSA-N
- Sorrisi: S(C([2H])([2H])[2H])C1=C(C=CC(=C1)NC(C)=O)O
Proprietà calcolate
- Massa esatta: 200.07000
- Massa monoisotopica: 200.06988001g/mol
- Conta atomi isotopi: 3
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 187
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 74.6Ų
Proprietà sperimentali
- Punto di fusione: 133-135°C
- PSA: 78.12000
- LogP: 2.72200
S-Methyl-d3-thioacetaminophen Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | M330612-1mg |
S-Methyl-d3-thioacetaminophen |
1215669-56-9 | 1mg |
$ 269.00 | 2023-09-07 | ||
| TRC | M330612-10mg |
S-Methyl-d3-thioacetaminophen |
1215669-56-9 | 10mg |
$ 2067.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220018-1 mg |
S-Methyl-d3-thioacetaminophen, |
1215669-56-9 | 1mg |
¥3,234.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220018-1mg |
S-Methyl-d3-thioacetaminophen, |
1215669-56-9 | 1mg |
¥3234.00 | 2023-09-05 |
S-Methyl-d3-thioacetaminophen Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
1215669-56-9 (S-Methyl-d3-thioacetaminophen) Prodotti correlati
- 37398-23-5(S-Methyl-3-thioacetaminophen)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso